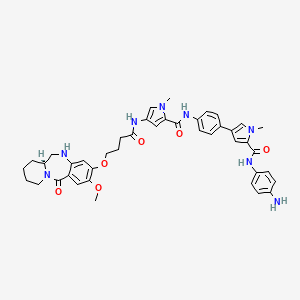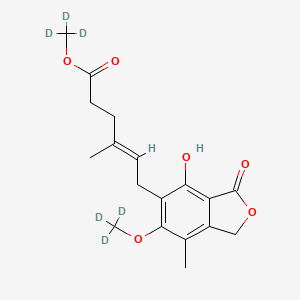
Methyl Mycophenolate-d6 (EP Impurity E)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl mycophenolate-d6 is a deuterated form of methyl mycophenolate, which is a derivative of mycophenolic acid. This compound is often used as a reference standard in analytical chemistry and pharmacokinetic studies due to its stable isotopic labeling. The deuterium atoms in methyl mycophenolate-d6 make it particularly useful in mass spectrometry for tracking and quantifying the compound in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl mycophenolate-d6 typically involves the deuteration of methyl mycophenolate. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and a controlled environment to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of methyl mycophenolate-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuteration. The final product is then purified through techniques such as crystallization or chromatography to ensure high isotopic purity and chemical stability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl mycophenolate-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Mycophenolic acid derivatives.
Reduction: Reduced forms of methyl mycophenolate.
Substitution: Various substituted mycophenolate derivatives.
Applications De Recherche Scientifique
Methyl mycophenolate-d6 is widely used in scientific research, particularly in the following fields:
Chemistry: As a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.
Biology: Used in metabolic studies to track the distribution and metabolism of mycophenolate derivatives in biological systems.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of mycophenolate-based drugs.
Industry: Utilized in the quality control of pharmaceutical products containing mycophenolate derivatives
Mécanisme D'action
Methyl mycophenolate-d6, like its non-deuterated counterpart, exerts its effects through the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides. By inhibiting IMPDH, methyl mycophenolate-d6 depletes guanosine nucleotides, leading to the suppression of T and B lymphocyte proliferation. This mechanism is particularly important in its immunosuppressive effects, making it useful in preventing organ transplant rejection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mycophenolic acid: The parent compound of methyl mycophenolate-d6.
Mycophenolate mofetil: A prodrug of mycophenolic acid used in immunosuppressive therapy.
Methyl mycophenolate: The non-deuterated form of methyl mycophenolate-d6.
Uniqueness
Methyl mycophenolate-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate quantification is essential .
Propriétés
Formule moléculaire |
C18H22O6 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
trideuteriomethyl (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+/i3D3,4D3 |
Clé InChI |
ZPXRQFLATDNYSS-DLIKDHNOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)OC([2H])([2H])[2H] |
SMILES canonique |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


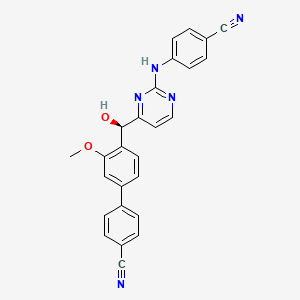
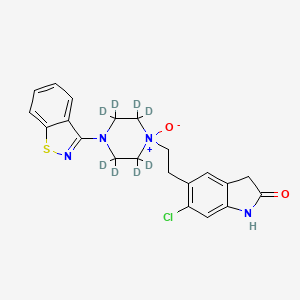
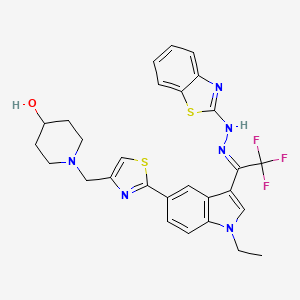


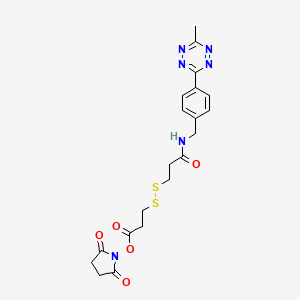
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

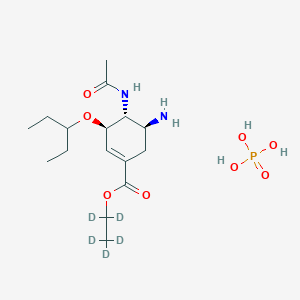
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)


